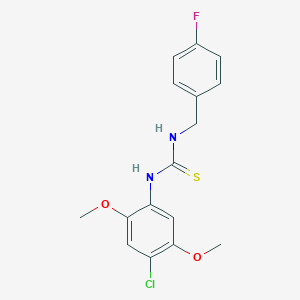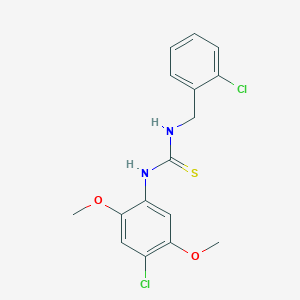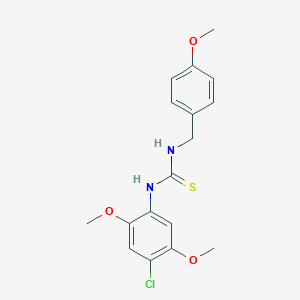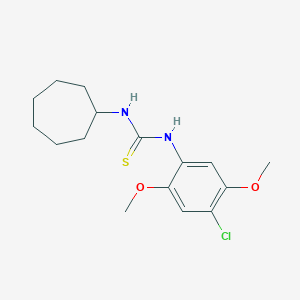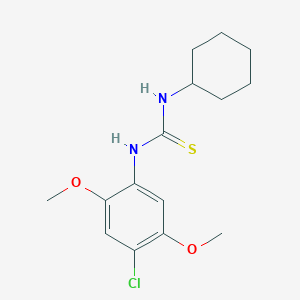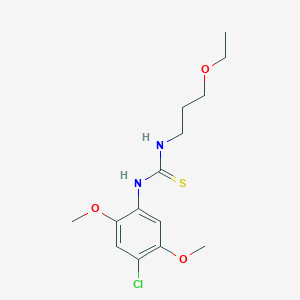![molecular formula C22H21N5O B216526 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, also known as BMS-354825, is a small molecule inhibitor of the Bcr-Abl tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment, specifically in the treatment of chronic myeloid leukemia (CML).
Mécanisme D'action
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one inhibits the activity of the Bcr-Abl tyrosine kinase by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the size of tumors in animal models. It has also been shown to have minimal effects on normal cells, indicating a high degree of specificity for cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one is its high specificity for cancer cells, which reduces the risk of side effects on normal cells. However, one limitation is the potential development of resistance to the drug, which can occur through mutations in the Bcr-Abl tyrosine kinase.
Orientations Futures
For 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one research include the development of combination therapies with other cancer drugs, the study of its potential use in other cancers, and the development of new Bcr-Abl inhibitors with improved efficacy and reduced resistance. Additionally, further studies are needed to better understand the mechanism of action of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4,7-dimethylquinazoline-2-amine with ethyl acetoacetate to form 4,7-dimethylquinazolin-2-yl ethyl ketone. This is then reacted with benzyl bromide to form 5-benzyl-4,7-dimethylquinazolin-2-yl ethyl ketone, which is then reacted with 6-methyl-2-aminopyrimidin-4-one to form 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one.
Applications De Recherche Scientifique
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential use in cancer treatment, specifically in the treatment of chronic myeloid leukemia (CML). It has been shown to inhibit the activity of the Bcr-Abl tyrosine kinase, which is responsible for the development and progression of CML. 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has also been studied for its potential use in the treatment of other cancers, including acute lymphoblastic leukemia (ALL) and gastrointestinal stromal tumors (GIST).
Propriétés
Nom du produit |
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one |
|---|---|
Formule moléculaire |
C22H21N5O |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H21N5O/c1-13-9-10-17-14(2)23-21(25-19(17)11-13)27-22-24-15(3)18(20(28)26-22)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28) |
Clé InChI |
USSJAWLKBJKJAA-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4 |
SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4)C |
SMILES canonique |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)
![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)

